molecular formula C6H13NO2 B3037759 3-Aminohexanoic acid CAS No. 58521-63-4

3-Aminohexanoic acid

Cat. No.: B3037759
CAS No.: 58521-63-4
M. Wt: 131.17 g/mol
InChI Key: YIJFIIXHVSHQEN-UHFFFAOYSA-N
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Description

3-Aminohexanoic acid is an organic compound with the molecular formula C6H13NO2. It is a derivative of hexanoic acid, where an amino group is substituted at the third carbon position. This compound is a white crystalline solid and is known for its role in various chemical and biological processes.

Mechanism of Action

Target of Action

3-Aminohexanoic acid, also known as ε-aminocaproic acid (EACA), is a derivative and analogue of the amino acid lysine . It primarily targets proteolytic enzymes, particularly plasmin, which is responsible for fibrinolysis . By inhibiting these enzymes, EACA plays a crucial role in the regulation of fibrinolysis, a process that prevents blood clots from growing and becoming problematic.

Mode of Action

EACA exerts its effects by binding reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This action inhibits fibrinolysis, reducing the breakdown of fibrin and thereby promoting clot stability . The inhibition of fibrinolysis by EACA is primarily achieved through the inhibition of plasminogen activators and, to a lesser extent, through antiplasmin activity .

Biochemical Pathways

The biochemical pathways affected by EACA involve the conversion of plasminogen to plasmin, a key step in the process of fibrinolysis . By blocking this conversion, EACA disrupts the fibrinolytic pathway, leading to a reduction in fibrinolysis and an increase in clot stability . This mechanism can be beneficial in conditions where excessive fibrinolysis is a problem, such as certain bleeding disorders .

Pharmacokinetics

EACA is rapidly absorbed and eliminated, with a biological half-life of about 77 minutes . Approximately 70-100% of an intravenous dose is excreted in the urine within 24 hours . These properties suggest that this compound may have similar pharmacokinetic characteristics.

Result of Action

The primary result of EACA’s action is the stabilization of fibrin clots and a reduction in bleeding . This makes it effective in the treatment of conditions characterized by excessive bleeding due to elevated fibrinolytic activity . It is also used off-label for control of bleeding in patients with severe thrombocytopenia, control of oral bleeding in patients with congenital and acquired coagulation disorders, control of perioperative bleeding associated with cardiac surgery, prevention of excessive bleeding in patients on anticoagulation therapy undergoing invasive dental procedures, and reduction of the risk of catastrophic hemorrhage in patients with acute promyelocytic leukemia .

Biochemical Analysis

Biochemical Properties

3-Aminohexanoic acid plays a significant role in biochemical reactions. It is known to inhibit proteolytic enzymes like plasmin, the enzyme responsible for fibrinolysis . This makes it effective in the treatment of certain bleeding disorders .

Cellular Effects

The cellular effects of this compound are primarily related to its role in inhibiting enzymes that bind to the lysine residue. This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes that bind to the lysine residue. This binding inhibits the activity of these enzymes, leading to changes in gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminohexanoic acid can be synthesized through several methods. One common approach involves the reduction of 3-nitrohexanoic acid using hydrogen gas in the presence of a palladium catalyst. Another method includes the hydrolysis of 3-aminohexanenitrile under acidic or basic conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitrohexanoic acid. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The resulting product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-Aminohexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-oxohexanoic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to 3-aminohexanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed:

    Oxidation: 3-Oxohexanoic acid.

    Reduction: 3-Aminohexanol.

    Substitution: 3-Halohexanoic acid.

Scientific Research Applications

3-Aminohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and polymers.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.

    Industry: this compound is used in the production of nylon and other synthetic fibers.

Comparison with Similar Compounds

    6-Aminohexanoic acid:

    3-Aminobutanoic acid: A shorter chain analogue with different chemical properties and applications.

    7-Aminoheptanoic acid: A longer chain analogue with distinct reactivity and uses.

Uniqueness: 3-Aminohexanoic acid is unique due to its specific position of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogues. Its ability to inhibit specific enzymes makes it valuable in both research and industrial applications.

Properties

IUPAC Name

3-aminohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJFIIXHVSHQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315039
Record name 3-Aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Aminocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029168
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58521-63-4
Record name 3-Aminohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58521-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2 hexenoic acid (7.0 g, 0.06 mol) and concentrated aqueous ammonium hydroxide (70 ml) is heated for 24 hours in an autoclave at 150° C. The cooled mixture is treated with carbon black and filtered. After evaporation of the solvent the crude product is recrystallized from ethanol to give the title compound m.p. 203° C. (compound 1.21, Table 2). Following an analogous procedure, the compounds 1.8, 1.9, 1.12 and 1.18-1.20 of Table 1 are obtained.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2 hexanoic acid (7.0 g, 0.06 mole) and concentrated aqueous ammonium hydroxide (70 ml) is heated for 24 hours in an autoclave at 150° C. The cooled mixture is treated with carbon black and filtered. After evaporation of the solvent, the crude product is recrystallized from ethanol to give the title compound m.p. 203° C. (Compound 1.21, Table 1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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